molecular formula C8H12BrN3 B8194443 6-Bromo-N-(tert-butyl)pyrazin-2-amine

6-Bromo-N-(tert-butyl)pyrazin-2-amine

Cat. No.: B8194443
M. Wt: 230.11 g/mol
InChI Key: TWJYVMVWXGQNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(tert-butyl)pyrazin-2-amine is a chemical compound with the molecular formula C8H12BrN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromine atom and a tert-butyl group attached to the pyrazine ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-(tert-butyl)pyrazin-2-amine typically involves the bromination of N-(tert-butyl)pyrazin-2-amine. One common method includes the reaction of N-(tert-butyl)pyrazin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(tert-butyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazine derivatives with different functional groups.

    Reduction Products: Reduced pyrazine derivatives with altered oxidation states.

Scientific Research Applications

6-Bromo-N-(tert-butyl)pyrazin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(tert-butyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The pyrazine ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

    N-(tert-butyl)pyrazin-2-amine: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Chloro-N-(tert-butyl)pyrazin-2-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

    2-Bromo-6-tert-butylpyrazine: Similar structure but different substitution pattern on the pyrazine ring.

Uniqueness: 6-Bromo-N-(tert-butyl)pyrazin-2-amine is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyrazine ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-N-tert-butylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJYVMVWXGQNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.